N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-22(16-5-6-20-21(11-16)29-14-28-20)24-13-17-12-19(15-7-9-23-10-8-15)26(25-17)18-3-1-2-4-18/h5-12,18H,1-4,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHGUQSXNZGCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its pharmacological potential.
The molecular formula of this compound is C22H22N4O3 with a molecular weight of 378.44 g/mol. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown promising results in inhibiting cell proliferation in various cancer cell lines. In one study, compounds similar to N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole demonstrated IC50 values ranging from 3.94 to 9.12 mM against Hep3B liver cancer cells, indicating moderate cytotoxicity .
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for its anti-inflammatory and analgesic properties. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response by regulating prostaglandin synthesis. Inhibition of these enzymes can lead to reduced inflammation and pain relief .
Antioxidant Activity
Antioxidant activity is another area where this compound shows promise. Compounds with similar structures have been tested for their ability to scavenge free radicals, which can contribute to oxidative stress and various diseases. The DPPH assay has been employed to evaluate this activity, with results indicating that certain derivatives possess significant antioxidant capabilities .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole. Modifications to the benzodioxole moiety and the introduction of various substituents can enhance or diminish activity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and potential bioavailability |
| Substitution at the nitrogen atom | Altered binding affinity for target enzymes |
| Variation in the dioxole ring | Changes in anticancer efficacy |
Case Studies
Several studies have focused on the biological evaluation of compounds related to N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole:
- Anticancer Evaluation : A study reported that derivatives exhibited significant cytotoxic effects against various cancer cell lines, particularly Hep3B cells, with IC50 values comparable to standard chemotherapeutic agents like Doxorubicin .
- Anti-inflammatory Studies : Research indicated that certain derivatives effectively inhibited COX enzymes, leading to reduced inflammatory markers in vitro .
- Antioxidant Assessment : The DPPH radical scavenging assay revealed that some derivatives showed strong antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits potent antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound inhibits cell proliferation with IC50 values ranging from 50 to 100 nM, suggesting strong potential as an anticancer agent .
In vivo studies using xenograft models have shown that treatment with this compound leads to significant tumor regression, with reduced proliferation markers such as Ki67 and increased apoptosis markers .
Kinase Inhibition
The compound acts as a multikinase inhibitor, targeting critical kinases involved in cancer cell survival and proliferation pathways. Notably, it has been shown to inhibit CDK4/6 and PI3K kinases, which are essential for regulating the cell cycle . The structure-activity relationship (SAR) studies reveal that modifications to the cyclopentyl and pyridine moieties significantly influence its biological activity, allowing for optimization of potency and selectivity against specific kinases .
Synthesis Approaches
The synthesis of N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps:
- Formation of Pyrazole Derivative : The initial step typically includes the condensation of pyridine derivatives with cyclopentyl-substituted pyrazoles.
- Introduction of Benzo[d][1,3]dioxole Moiety : This step involves coupling reactions that introduce the benzo[d][1,3]dioxole structure.
- Final Carboxamide Formation : The final step is the formation of the carboxamide group through acylation reactions.
These synthetic routes have been optimized to improve yields and reduce reaction times .
Case Study 1: Cancer Cell Line Studies
A detailed study evaluated the efficacy of this compound against different cancer cell lines. The results showed that the compound induced apoptosis in MCF7 cells at nanomolar concentrations. Flow cytometry analyses confirmed increased annexin V positivity among treated cells compared to controls .
Case Study 2: In Vivo Efficacy in Xenograft Models
In a xenograft model study, mice bearing A549 lung tumors were treated with the compound. Tumor volume measurements indicated a significant reduction in size compared to untreated controls. Histological analyses revealed reduced Ki67 expression and increased TUNEL positivity in treated tumors, indicating effective targeting of cancerous tissues .
Preparation Methods
Pyrazole Core Formation
The synthesis begins with constructing the 1H-pyrazole ring. A common approach involves cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For example, methyl 2,4-dioxovalerate reacts with methylhydrazine in acidic conditions to form 1,3-dimethyl-1H-pyrazole-5-carboxylate. Adapting this method, β-keto esters bearing cyclopentyl and pyridinyl substituents may undergo cyclization with hydrazines to yield the substituted pyrazole intermediate. Copper-catalyzed cycloaddition, as demonstrated in related triazole syntheses, could also be explored for regioselective pyrazole formation.
Coupling with Benzo[d]dioxole-5-carboxamide
The final step involves forming the amide bond between the pyrazole-methylamine and benzo[d]dioxole-5-carboxylic acid. Activation of the carboxylic acid using thionyl chloride (to form the acyl chloride) or coupling agents like EDCl/HOBt is standard. For instance, N-(1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]dioxole-5-carboxamide was synthesized via carbodiimide-mediated coupling. Reaction conditions (e.g., solvent: DMF or THF, temperature: 0–25°C) must be carefully controlled to minimize side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Key solvents include DMF for alkylation and DMSO for copper-catalyzed reactions. Polar aprotic solvents enhance nucleophilicity in alkylation steps, while elevated temperatures (60–90°C) accelerate cyclization and substitution. However, prolonged heating above 90°C risks decomposition, necessitating precise thermal control.
Catalytic Systems
Copper(I) catalysts (e.g., Cu₂SO₄·5H₂O with ascorbic acid) improve yields in heterocycle formations, as shown in triazole syntheses. For Suzuki couplings, Pd(PPh₃)₄ or PdCl₂(dppf) are effective, with yields exceeding 80% when using anhydrous conditions.
Purification Strategies
Crude products are purified via sequential solvent washes (e.g., H₂O, THF, DMF) and recrystallization. In the synthesis of 1,3-dimethyl-pyrazole-5-carboxylic acid, aqueous NaOH and HCl facilitated precipitation, yielding >97% purity after vacuum drying. Chromatography may be employed for intermediates but is often unnecessary for final amides due to their crystalline nature.
Analytical Characterization
Spectroscopic Methods
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns. The benzo[d]dioxole moiety exhibits characteristic singlet peaks for the methylenedioxy group (δ 5.9–6.1 ppm).
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm). Reported purities exceed 90% for related compounds.
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 390.4 [M+H]⁺.
Crystallographic Data
While no crystal structure for the target compound is reported, analogous pyrazole-carboxamides exhibit planar aromatic systems with dihedral angles <10° between heterocycles. Weak C–H⋯O interactions stabilize the amide linkage, as observed in similar structures.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unsymmetrical β-keto esters may yield regioisomeric pyrazoles. Employing bulky hydrazines or directed metalation (e.g., Cu(I)) enhances selectivity.
Amide Bond Hydrolysis
The carboxamide group is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH during workup and avoidance of aqueous bases above 50°C prevent degradation.
Scalability Issues
Large-scale reactions face exothermic risks during alkylation. Slow addition of alkylating agents and efficient cooling (0–5°C) mitigate thermal runaway.
Industrial Applications and Modifications
Though primarily a research chemical, structural analogs act as ATP-binding cassette transporter modulators and T1R1/T1R3 receptor agonists. Substituting the cyclopentyl group with smaller alkyl chains (e.g., methyl) reduces steric hindrance, enhancing bioavailability.
Q & A
Q. What are the recommended synthetic routes for N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?
The compound is synthesized via a multi-step process:
Core Pyrazole Formation : Condensation of 5-phenyl-1-pentanol derivatives to form the 1,5-diarylpyrazole core, analogous to methods used for SR141716 analogs .
Functionalization : Introduction of the cyclopentyl group via alkylation and coupling of the pyridin-4-yl moiety using palladium-catalyzed cross-coupling reactions .
Carboxamide Linkage : Reaction of the pyrazole-methyl intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) for ≥95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, benzodioxole protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO) .
- X-ray Crystallography : Resolve stereochemistry of the cyclopentyl and pyrazole groups (if crystalline) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- In Vitro Target Binding : Radioligand displacement assays (e.g., cannabinoid receptor CB1/CB2 binding, given structural similarity to SR141716 analogs) .
- Cell Viability Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
- Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases (e.g., using benzodioxole as a fluorophore mimic) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. Methodology :
Q. How can contradictory data in receptor binding assays be resolved?
- Case Example : Discrepancies in CB1 binding affinity (e.g., high nM vs. µM) may arise from assay conditions (e.g., membrane preparation vs. whole-cell assays).
- Resolution :
Q. What computational tools are recommended for studying metabolic stability?
- In Silico Prediction : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of pyridinyl groups) .
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
Q. How can researchers address formulation challenges due to low solubility?
- Strategies :
- Co-solvents : Use DMSO/PEG400 mixtures for in vivo studies (≤10% v/v).
- Nanoparticle Encapsulation : PLGA nanoparticles to enhance bioavailability (particle size <200 nm, PDI <0.2) .
Q. What advanced techniques elucidate synergistic effects in combination therapies?
- Isobologram Analysis : Determine synergistic ratios (e.g., with paclitaxel in cancer models) .
- Transcriptomics : RNA-seq to identify pathways modulated by the compound + adjuvant (e.g., PI3K/AKT suppression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
